1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, related compounds have been synthesized through reactions involving dichlorobenzyl alcohol and arylamine compounds . The synthesis of these compounds often involves the use of solvents like N,N’-dimethylformamide and reactions at elevated temperatures .Scientific Research Applications
Structural and Synthetic Applications
- The study of crystal structures, such as the one conducted by Hu Yong-zhou on a closely related compound, reveals insights into the preferred crystalline forms, which can impact the bioactivity and therapeutic activity of these compounds due to their polymorphic characteristics (Hu Yong-zhou, 2008).
- Research on the synthesis and reactions of pyrazole derivatives highlights the versatility of pyrrole-based compounds in organic synthesis, offering pathways to create a variety of ester and amide derivatives with potential applications in drug discovery and development (A. Şener et al., 2002).
Medicinal Chemistry and Drug Design
- The asymmetric total synthesis of complex molecules like ryanodine showcases the utility of pyrrole-2-carboxylic acid derivatives in constructing compounds with significant biological activity. Such studies are fundamental for the development of new drugs with precise action mechanisms (K. Masuda et al., 2016).
- Investigations into the synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds demonstrate the potential of pyrrole derivatives in the development of new therapeutic agents, underlining the importance of these structures in medicinal chemistry (Wang Jun, 2010).
Material Science and Engineering
- Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates explore their optical nonlinearity, indicating potential applications in optical limiting devices. Such research highlights the role of pyrrole derivatives in developing materials with unique optical properties (B. Chandrakantha et al., 2013).
Mechanism of Action
Target of action
Similar compounds, such as dichlorobenzyl alcohol, have been found to have antiseptic properties, suggesting they may interact with bacterial and viral proteins .
Mode of action
Without specific information on “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid”, it’s difficult to say exactly how it interacts with its targets. Dichlorobenzyl alcohol, a related compound, is known to have antibacterial, antiviral, and local anesthetic properties .
Biochemical pathways
Compounds with similar structures may affect various biochemical pathways, including those involved in bacterial and viral replication .
Pharmacokinetics
Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. Similar compounds have been found to have antiseptic properties, suggesting they may kill or inhibit the growth of bacteria and viruses .
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-8(5-10(14)6-9)7-15-3-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKQLDITQCQIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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